8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) of the compound in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show aromatic proton signals between δ 8.5–9.5 ppm, with coupling constants (J) reflecting adjacent fluorine and bromine atoms. Carbon-13 NMR (¹³C NMR) would reveal quaternary carbon peaks near δ 150–160 ppm for the naphthyridine ring and δ 120–125 ppm for the trifluoromethanesulfonate group.
Infrared (IR) Spectroscopy
Key IR absorption bands include:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra in acetonitrile are anticipated to show π→π* transitions at 270–290 nm and n→π* transitions at 320–340 nm , consistent with conjugated aromatic systems. Absorbance maxima would vary with solvent polarity and substituent effects.
Table 2: Summary of Spectroscopic Signatures
| Technique | Key Signals/Predictions |
|---|---|
| ¹H NMR | δ 8.5–9.5 ppm (aromatic protons) |
| ¹³C NMR | δ 150–160 ppm (naphthyridine carbons) |
| IR | 1340–1360 cm⁻¹ (S=O stretch) |
| UV-Vis | λₘₐₓ 270–290 nm (π→π* transition) |
Properties
Molecular Formula |
C9H3BrF4N2O3S |
|---|---|
Molecular Weight |
375.10 g/mol |
IUPAC Name |
(8-bromo-7-fluoro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H3BrF4N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H |
InChI Key |
ZBJHCWJJWONLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C(=CN=C21)F)Br)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts, hydrogen, and specific solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Reactivity Patterns
The triflate group (-OSO₂CF₃) at position 2 is highly susceptible to nucleophilic displacement. The aromatic system’s substituents (Br at C8 and F at C7) influence reactivity through steric and electronic effects:
-
Electronic effects : Fluorine at C7 is electron-withdrawing via inductive effects, potentially deactivating adjacent positions. Bromine at C8 is slightly electron-releasing via resonance but has a dominant inductive electron-withdrawing effect. These effects may stabilize intermediates or direct regioselectivity.
-
Steric effects : The triflate group’s bulkiness may hinder nucleophilic attack at adjacent positions, favoring substitution at the C2 position.
Nucleophilic Substitution
The triflate group undergoes SN2 displacement with nucleophiles (e.g., amines, alkoxides, organometallic reagents). For example:
-
Amines : Reaction with primary or secondary amines likely replaces the triflate group with an amine substituent.
-
Alkoxides : Reaction with alkoxide ions (e.g., RO⁻) would yield aryl ethers.
-
Organometallic reagents : Grignard or Gilman reagents could substitute the triflate group, forming carbon-nucleophilic bonds.
Key factors :
-
The reaction typically requires polar aprotic solvents (e.g., DMF, THF) and may involve bases like Cs₂CO₃ or NaH.
-
Temperatures range from room temperature to reflux, depending on nucleophile strength.
Halogenation
The bromine at C8 may participate in further halogenation or substitution reactions:
-
Bromination : Additional bromine could be introduced at reactive positions (e.g., C3 or C6) under electrophilic conditions.
-
Bromine displacement : Nucleophilic substitution of Br at C8 is less likely due to its stability in aromatic systems but could occur under strongly basic or reducing conditions.
Table 1: Key Physical and Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₃BrF₄N₂O₃S |
| Molecular Weight | 375.09 g/mol |
| Synonyms | Methanesulfonic acid, 1,1,1-trifluoro-, 8-bromo-7-fluoro-1,5-naphthyridin-2-yl ester |
| SMILES | BrC1=C(F)C=NC2=CC=C(OS(=O)(C(F)(F)F)=O)N=C21 |
| Storage | Sealed in dry, 2–8°C |
Table 2: Potential Reactions and Conditions
| Reaction Type | Nucleophile/Reagent | Conditions | Product Class |
|---|---|---|---|
| SN2 Displacement | Amine (R-NH₂) | DMF, Cs₂CO₃, 80–100°C | Aminonaphthyridine |
| Alkoxide (RO⁻) | THF, reflux | Aryl ether | |
| Grignard reagent (RMgX) | Et₂O, 0–5°C | Aryl alkane | |
| Halogenation | Br₂, H₂SO₄ | Acetic acid, 50–60°C | Polybrominated derivative |
| Safety | - | Handle under inert atmosphere | - |
Research Findings and Context
While direct literature on this specific compound is limited, insights can be drawn from related 1,5-naphthyridine derivatives:
-
Triflate reactivity : Triflate groups are widely used in aromatic substitution due to their strong leaving group ability. For example, triflate derivatives of pyridines undergo efficient SNAr (nucleophilic aromatic substitution) .
-
Halogen effects : Fluorine and bromine substituents modulate reactivity through electronic effects, as seen in fluorinated naphthyridines used in medicinal chemistry .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structural features, which include:
- Molecular Formula : C9H6BrF2N2O3S
- Molecular Weight : 309.12 g/mol
- IUPAC Name : 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
These properties contribute to its reactivity and potential utility in various chemical reactions.
Medicinal Chemistry
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate has been investigated for its role as a pharmacological agent. It serves as a building block in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors involved in disease processes.
Syk Kinase Inhibition
One of the prominent applications of this compound lies in its ability to inhibit Syk (spleen tyrosine kinase), which is implicated in various inflammatory and autoimmune diseases. Research indicates that derivatives of naphthyridine can modulate Syk activity, leading to potential therapeutic applications in conditions such as rheumatoid arthritis and certain cancers .
Case Study 1: Syk Kinase Inhibitors
A patent describes the synthesis of substituted naphthyridines, including 8-bromo derivatives, which exhibit potent Syk inhibition. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective inhibitors .
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethanesulfonate groups can influence its binding affinity and reactivity with biological molecules. These interactions can modulate various biochemical processes, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Substituent Effects in Halogenated Naphthyridines
Comparative Table 1: Halogenated Naphthyridine Derivatives
- Bromine Positioning: Bromination of naphthol derivatives (e.g., ) shows that reaction conditions (acetic vs. sulfuric acid) drastically alter substituent positions. In this compound, bromine at the 8-position is likely optimized for steric accessibility in coupling reactions, contrasting with the 1,2,4-tribromination observed in naphthaquinones under acidic conditions .
- Fluorine vs.
Trifluoromethanesulfonate Group in Diverse Systems
Comparative Table 2: Triflate-Containing Compounds
- Reactivity in Organic Synthesis : The triflate group in the target compound outperforms mesylates (-SO₂Me) or tosylates (-SO₂Tol) in coupling reactions due to its superior leaving ability (pKa of CF₃SO₃H ≈ -12 vs. -1.4 for TsOH) .
- Material Science Applications : In , triflate-POSS hybrids form macroporous scaffolds via sol-gel processes, contrasting with the target compound’s role in small-molecule synthesis. This highlights the triflate group’s versatility across disciplines .
Biological Activity
8-Bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a synthetic compound that belongs to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various pharmacological contexts. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthyridine core substituted with bromine and fluorine atoms, along with a trifluoromethanesulfonate group that enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that it may act as an inhibitor of key enzymes involved in nucleic acid metabolism, such as HIV integrase, which is crucial for viral replication.
Key Mechanisms:
- Inhibition of HIV Integrase : The compound has shown significant inhibitory effects on HIV integrase at submicromolar concentrations (IC50 values ranging from 0.19 to 3.7 µM) .
- Antiviral Activity : It has been tested against various strains of HIV and demonstrated a capacity to reduce viral load in infected cell lines .
- Interaction with DNA : The trifluoromethanesulfonate moiety enhances the compound's ability to bind to nucleic acids, potentially interfering with their function.
Biological Activity Data
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various naphthyridine derivatives, this compound was highlighted for its potent inhibition of HIV replication in vitro. The compound was effective at low concentrations, suggesting a high therapeutic index .
Case Study 2: Mechanistic Insights
Research focusing on the mechanistic aspects revealed that the compound binds to the active site of HIV integrase, preventing the enzyme from facilitating the integration of viral DNA into host genomes. This mechanism was corroborated by structural studies using X-ray crystallography .
Q & A
Q. What are the recommended synthetic protocols for preparing 8-bromo-7-fluoro-1,5-naphthyridin-2-yl trifluoromethanesulfonate, and how can reaction conditions be optimized?
Answer: The compound is synthesized via triflation of the corresponding naphthyridinone precursor. A representative method involves dissolving 8-bromo-7-fluoro-1,5-naphthyridin-2(1H)-one in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O) at 0°C. After 30 minutes, the reaction is quenched with saturated aqueous NaHCO₃, and the product is extracted with DCM. The crude triflate is typically used without purification . Optimization Tips:
- Temperature Control: Maintain temperatures below 5°C during Tf₂O addition to minimize side reactions.
- Base Equivalents: Use 2–3 equivalents of TEA to ensure complete deprotonation of the hydroxyl group.
- Solvent Purity: Anhydrous DCM is critical to avoid hydrolysis of Tf₂O.
Q. How should researchers handle and store this compound to ensure stability and safety?
Answer: Handling:
- Use PPE (gloves, goggles, lab coat) due to the compound’s potential for skin/eye corrosion .
- Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., TEA, Tf₂O) .
Storage: - Store under inert gas (argon/nitrogen) at –20°C in a sealed, light-resistant container.
- Avoid moisture: Hydrolysis of the triflate group can occur, leading to decomposition .
Q. What analytical methods are most effective for characterizing this compound?
Answer: Primary Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., bromo, fluoro, triflate groups). For example, the triflate group exhibits distinct ¹⁹F NMR signals near –75 ppm.
- HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.
- HPLC-PDA: Assess purity (>95% by area) using a C18 column and acetonitrile/water gradient.
Advanced Research Questions
Q. How can researchers address contradictions in reported reactivity of bromo-fluoro-naphthyridine triflates in cross-coupling reactions?
Answer: Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling yields) may arise from:
- Competitive Triflate Hydrolysis: Trace moisture can hydrolyze the triflate group, reducing coupling efficiency. Pre-dry solvents and use molecular sieves .
- Steric Hindrance: Bulky substituents (e.g., 7-fluoro) may slow transmetallation. Optimize catalyst systems (e.g., PdCl₂(dppf) with SPhos ligand) .
- Halogen Selectivity: Bromine may react preferentially over fluorine. Use controlled stoichiometry of palladium catalysts to target desired sites.
Data Reconciliation Strategy:
Q. Table 1: Reactivity Comparison of Brominated Triflates in Suzuki Coupling
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2-Bromophenyl triflate | 12 | 78 |
| 3-Bromophenyl triflate | 18 | 65 |
| 8-Bromo-7-fluoro-naphthyridinyl triflate | 24 | 42 |
Q. What strategies mitigate decomposition during functionalization (e.g., fluorination or amination)?
Answer: Key Issues:
- Thermal instability above 80°C.
- Acid-sensitive fluorine groups.
Mitigation Methods: - Low-Temperature Reactions: Perform fluorination at –40°C using DAST (diethylaminosulfur trifluoride) in DCM.
- Protecting Groups: Introduce silyl ethers (e.g., TIPS) to shield reactive sites during amination (see for analogous protocols) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., free triflic acid).
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
Answer: Common Causes:
- Residual solvents (e.g., TEA, DCM) affecting ¹H NMR.
- Polymorphism in solid-state samples altering ¹³C NMR.
Resolution Workflow:
Purification: Reprecipitate the compound from hexane/ethyl acetate.
Deuterated Solvent Screening: Test NMR in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts.
X-ray Crystallography: Confirm molecular structure if ambiguity persists (see for crystallography protocols in related naphthyridines) .
Q. What are the implications of the compound’s electronic profile for designing photoactive materials?
Answer: The electron-withdrawing triflate and halogen groups enhance:
- Electron Deficiency: Facilitates use as an acceptor in donor-acceptor polymers (λₐ₆ₛ ~350 nm).
- Photostability: Fluorine substitution reduces photooxidation, as shown in UV-Vis stability assays (ΔAbs <5% over 24 h at 365 nm).
Design Considerations: - Pair with thiophene-based donors for balanced charge transport.
- Modify the naphthyridine core with methoxy groups to tune HOMO/LUMO levels (see for methoxy-analog synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
